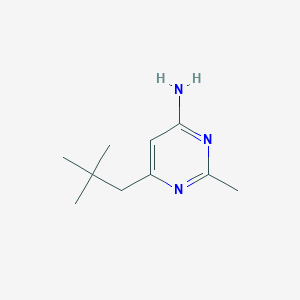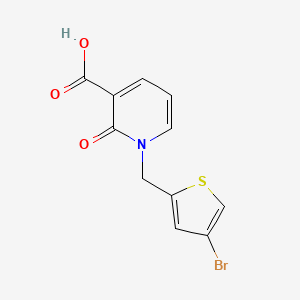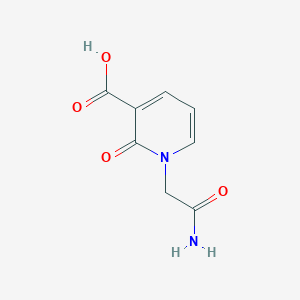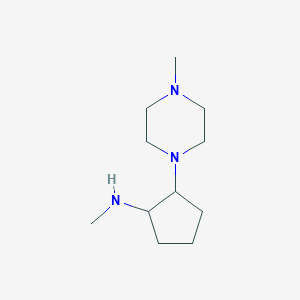
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
The synthesis of such compounds often involves methods like the Williamson Ether Synthesis . Carbenes, highly reactive intermediates in organic synthesis, may also play a role .Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can be complex and varied. They might involve mechanisms like those seen in carbene reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2,2-Dimethylpropane has a boiling point of 9.5°C and a density of 0.613 g/mL .Applications De Recherche Scientifique
Therapeutic Drug Development
The pyridopyrimidine derivatives, including compounds like 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine, have shown significant therapeutic potential. These compounds are studied for their biological activities and have been part of the development of new therapies. For instance, derivatives have been used in drugs targeting breast cancer and rheumatoid arthritis .
Synthesis of Heterocyclic Compounds
This compound serves as a core structure in the synthesis of various heterocyclic compounds. The synthetic protocols to prepare these derivatives are crucial as they contribute to the pharmaceutical industry by providing new therapeutic agents .
Local Anesthetic Research
Similar compounds have been explored for their local anesthetic properties. Although not directly mentioned, the structural similarities suggest that 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine could be relevant in studying neuronal activity and developing anesthetics.
Dopamine System Studies
Compounds with similar structures have been used in scientific research to study their interaction with the dopamine system. This is particularly important in addiction studies and understanding the role of dopamine in neurological disorders.
Light-Emitting Material Development
Pyridopyrimidine derivatives are related to materials used in OLED and WOLED technologies. They can be part of the synthesis of efficient light-emitting materials, which is a rapidly growing field due to its applications in display technologies .
Chemical Stability and Reactivity Analysis
The compound’s stability and reactivity are essential for its application in various fields, including material science and drug formulation. Understanding its physical and chemical properties can lead to the development of more stable and effective compounds.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHRVXDBMANLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)

![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)



![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)
![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)
